molecular formula C19H24O4 B1232605 Bornyl caffeate

Bornyl caffeate

Cat. No.: B1232605
M. Wt: 316.4 g/mol
InChI Key: NOYGOWYVUFENNY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bornyl caffeate is a bioactive caffeic acid ester naturally present in several medicinal plants, including species of Piper , Valeriana , and Verbesina . This compound is offered for research use only and is strictly not intended for diagnostic or therapeutic applications. Research Applications & Value this compound is a compound of significant interest in pharmacological research due to its broad-spectrum bioactivity. Key research areas include: • Anticancer Research: Studies demonstrate that this compound induces apoptosis in human breast cancer MCF-7 cells via reactive oxygen species (ROS)- and c-Jun N-terminal kinase (JNK)-mediated pathways . It also exhibits non-selective cytotoxicity against other cancer cell lines, including HepG2, HeLa, and PC12 cells . The mechanism involves disruption of mitochondrial membrane potential, modulation of Bax/Bcl-xl expression, and subsequent caspase-3 activation . • Anti-infective Research: The compound shows potent growth inhibition against the opportunistic fungal pathogen Cryptococcus neoformans and demonstrates promising antileishmanial activity in vivo in Leishmania major -infected mice, potentially through the loss of mitochondrial transmembrane potential in the parasites . • Pharmacokinetic Profile: Investigations in rats reveal that this compound follows a three-compartment open model, achieving a maximum plasma concentration (Cmax) of 409.33 ng/mL in a short time (Tmax 0.53 h), indicating rapid absorption and a relatively long duration of action . Its metabolism involves phase I and II pathways, with glucuronidation, sulfation, O-methylation, and reduction identified as the main routes .

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H24O4/c1-18(2)13-8-9-19(18,3)16(11-13)23-17(22)7-5-12-4-6-14(20)15(21)10-12/h4-7,10,13,16,20-21H,8-9,11H2,1-3H3/b7-5+

InChI Key

NOYGOWYVUFENNY-FNORWQNLSA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)O)C)C

Isomeric SMILES

CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)O)C)C

Synonyms

bornyl caffeate

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Bornyl caffeate has been extensively studied for its cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer MCF-7 cells through multiple pathways.

Mechanisms of Action:

  • Induction of Apoptosis: this compound triggers apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-xl. This disruption leads to mitochondrial membrane potential loss and activation of caspase-3, a key enzyme in the apoptotic pathway .
  • Reactive Oxygen Species Generation: The compound also stimulates the production of reactive oxygen species (ROS), which are critical mediators in the apoptotic process. The ROS generation is linked to the activation of stress-related pathways involving p38 MAPK and JNK .

Case Study:
A study conducted on MCF-7 cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with concentrations as low as 10 μmol/L showing notable effects . The study utilized techniques such as MTT assays and flow cytometry to assess cell viability and apoptosis.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Mechanisms:

  • Inhibition of Enzymatic Activity: this compound has shown inhibitory effects on human neutrophil elastase, an enzyme involved in inflammatory responses . This inhibition can potentially reduce inflammation-related tissue damage.
  • Cytokine Modulation: Studies suggest that this compound may alter the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens, positioning it as a potential natural antimicrobial agent.

Applications:

  • Bacterial Inhibition: this compound has been reported to inhibit the growth of several bacterial strains, showcasing its potential as an antibacterial agent .
  • Antiviral Properties: Preliminary studies indicate that this compound may possess antiviral activity, particularly against HIV-1 integrase and trypanosome cysteine protease .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential.

Key Findings:

  • Metabolite Identification: A study identified over 30 metabolites of this compound in vivo, revealing complex metabolic pathways including glucuronidation and methylation .
  • Pharmacokinetic Modeling: The pharmacokinetic profile exhibited a three-compartment model with rapid absorption and prolonged elimination half-life compared to its precursor, caffeic acid .

Summary Table: Key Applications and Findings

ApplicationMechanismKey Findings
AnticancerInduces apoptosis via ROS and caspase activationSignificant cytotoxicity in MCF-7 cells at low concentrations
Anti-inflammatoryInhibits neutrophil elastasePotential reduction of inflammation-related damage
AntimicrobialInhibits bacterial growthEffective against multiple bacterial strains
PharmacokineticsMetabolized through glucuronidation & methylationIdentified over 30 metabolites; three-compartment model

Chemical Reactions Analysis

Chemical Reactions of Bornyl Caffeate

Research has identified the metabolic pathways of this compound. In rats, 30 metabolites were identified, involving phase I metabolic routes of reduction, oxidation, and hydrolysis, as well as phase II metabolic reactions of glucuronidation, sulfation, O-methylation, and glycine conjugation . Glucuronidation, sulfation, O-methylation, and reduction were identified as the primary metabolic pathways .

Metabolic Profile

  • Phase I Reactions: Reduction, oxidation, and hydrolysis

  • Phase II Reactions: Glucuronidation, sulfation, O-methylation, and glycine conjugation

Pharmacokinetic Studies

Pharmacokinetic studies reveal that this compound follows a three-compartment open model, while caffeic acid follows a two-compartment model, whether administered alone or as a primary metabolite of this compound . The time to peak concentration (Tmax) of this compound is 0.53 hours, with a maximum plasma concentration (Cmax) of 409.33 ng/mL .

Cytotoxicity and Apoptosis

This compound has demonstrated cytotoxicity against several cancer cell lines, including MCF-7, HepG2, Hela, T47D, and PC12 cells . It induces apoptosis in MCF-7 cells by increasing Bax expression, decreasing Bcl-xl expression, disrupting mitochondrial membrane potential (MMP), and activating caspase-3 . this compound also triggers the formation of reactive oxygen species (ROS) and activates p38 and c-Jun JNK .

Metabolites of Caffeic Acid

Caffeic acid, a major metabolite of this compound, undergoes several metabolic transformations .

  • Hydrogenation of the double bond forms a metabolite with a molecular ion [M-H]- at m/z 181.0508 .

  • Dehydroxylation yields *m-*Coumaric acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Bornyl caffeate belongs to a class of hydroxycinnamate esters . Key structural analogs include:

Compound Core Acid Alcohol Component Key Structural Differences
This compound Caffeic acid Borneol Bicyclic monoterpene ester
CAPE Caffeic acid Phenethyl alcohol Aromatic ester with phenyl group
Octylcaffeate Caffeic acid Octanol Linear alkyl chain (C8)
Bornyl ferulate Ferulic acid Borneol Methoxy substitution on aromatic ring
Bornyl p-coumarate p-Coumaric acid Borneol Para-hydroxycinnamate
Anticancer Effects:
Compound IC50 (Cancer Cells) Key Mechanisms Selectivity Notes
CAPE 10–25 µM (various) Caspase activation, NF-κB inhibition Selective for transformed cells
Octylcaffeate 20–40 µM (HeLa) Antioxidant, anti-inflammatory Limited data on selectivity
Antifungal Activity:
Compound MIC (C. neoformans) Mammalian Cell Toxicity (IC50)
This compound 10 µg/mL >50 µg/mL (MCF-7, HEK-293)
Bornyl ferulate 310 µg/mL >50 µg/mL
Other Activities:
  • Bornyl p-coumarate : Inhibits dengue NS2B-NS3 protease (binding energy: -6.7 kcal/mol) .
  • Bornyl acetate : Insecticidal activity against Myzus persicae (LC50: 0.8 µg/mL) .

Mechanistic Differences

Pharmacokinetics and Metabolism

  • This compound : Rapidly metabolized to caffeic acid in vivo; pharmacokinetics remain understudied .
  • CAPE : Better oral bioavailability due to phenethyl group; metabolized to caffeic acid and phenethyl alcohol .

Key Research Findings and Data Tables

Table 1: Cytotoxicity and Antipathogen Activity

Compound IC50 (MCF-7) IC50 (J774.1) MIC (C. neoformans)
Bornyl ferulate N/A N/A 310 µg/mL
CAPE 25 µM >50 µM N/A

Table 2: Binding Affinity to Therapeutic Targets

Compound Target Binding Energy (kcal/mol)
This compound Dengue NS2B-NS3 protease -7.6
Bornyl p-coumarate Dengue NS2B-NS3 protease -6.7

Preparation Methods

Esterification of Caffeic Acid with Borneol

The primary method for synthesizing this compound involves the direct esterification of caffeic acid with borneol. This reaction typically employs exhaustive esterification conditions to maximize yield. In a representative procedure, caffeic acid and borneol are combined in a molar ratio optimized for ester formation, often facilitated by a catalytic agent or heat. The reaction mixture is stirred under reflux to drive the equilibrium toward ester production, with progress monitored via thin-layer chromatography (TLC).

Post-reaction, the crude product is extracted using organic solvents such as ethyl acetate or dichloromethane. The organic layer is subsequently washed with aqueous solutions to remove unreacted starting materials and byproducts. For instance, sodium bicarbonate washes neutralize residual acidic components, while brine removes polar impurities.

Table 1: Standard Esterification Conditions for this compound

ParameterValue/Description
ReactantsCaffeic acid, Borneol
Molar Ratio1:1 to 1:1.2 (acid:alcohol)
CatalystAcidic (e.g., H₂SO₄) or enzymatic
Reaction Temperature80–100°C
Reaction Time4–12 hours
SolventToluene, Dichloromethane, or solvent-free

Purification Techniques

Silica Gel Chromatography

Silica gel column chromatography is the cornerstone of this compound purification. The crude extract is loaded onto a silica gel column, and fractions are eluted using gradient solvent systems. A typical protocol employs hexane-ethyl acetate mixtures, gradually increasing polarity to isolate this compound. Fractions containing the target compound are identified via TLC and pooled for further analysis.

Table 2: Elution Gradient for Silica Gel Chromatography

FractionHexane:Ethyl Acetate RatioPurpose
19:1Remove nonpolar impurities
27:3Elute this compound
31:1Recover polar byproducts

Recrystallization

Recrystallization from solvents such as methanol or ethanol further refines this compound. The compound exhibits moderate solubility in hot alcohols, allowing for selective crystallization upon cooling. This step reduces residual impurities to achieve >99% purity, as confirmed by HPLC.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive evidence of this compound’s structure. Key spectral features include:

  • ¹H NMR : Signals at δ 6.2–7.6 ppm (aromatic protons of caffeoyl moiety), δ 4.8–5.2 ppm (ester linkage protons), and δ 0.8–2.1 ppm (bornyl methyl and methylene groups).

  • ¹³C NMR : Peaks corresponding to the carbonyl carbon (δ 165–170 ppm) and quaternary carbons of the bornyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 315.2 [M − H]⁻ for this compound, consistent with its molecular formula C₁₉H₂₄O₄. Fragmentation patterns reveal characteristic losses, such as the neutral elimination of borneol (m/z 161.0).

Analytical Validation of Purity

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is critical for assessing purity and quantifying this compound. A validated method employs a C18 column with a mobile phase of methanol-water-formic acid (60:40:0.1, v/v/v) at a flow rate of 1.0 mL/min. Detection at 330 nm ensures optimal sensitivity for the caffeoyl chromophore.

Table 3: HPLC Validation Parameters for this compound

ParameterValue
Linearity Range1–4000 ng mL⁻¹
Correlation Coefficient (R²)0.9997
LLOQ0.7 ng mL⁻¹
Precision (RSD)<5%
Accuracy (% Recovery)98–102%

Stability Studies

This compound demonstrates stability under varied storage conditions. Freeze-thaw cycles (−20°C to room temperature), long-term storage (−20°C for 3 weeks), and short-term exposure (24 hours at room temperature) result in <15% degradation, confirming robustness for pharmacokinetic studies .

Q & A

Q. What controls are essential in this compound cytotoxicity assays to distinguish specific effects from matrix interference?

  • Methodological Answer : Include:
  • Vehicle controls (solvent-only treated cells).
  • Positive controls (e.g., doxorubicin for apoptosis).
  • Matrix blanks (extract without this compound).
    Normalize data to cell viability assays (e.g., MTT) and confirm target engagement via siRNA knockdown .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bornyl caffeate
Reactant of Route 2
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Bornyl caffeate

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